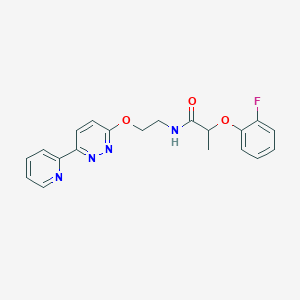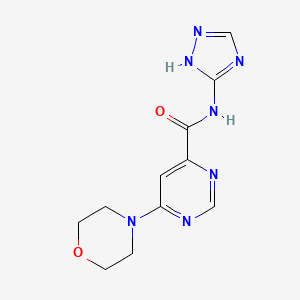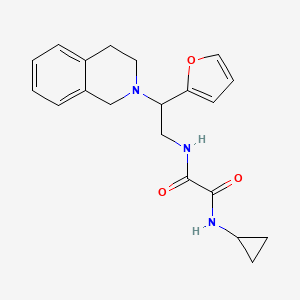
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-2330672 and is primarily used for research purposes.
Applications De Recherche Scientifique
GSK-2330672 has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that GSK-2330672 has anti-inflammatory effects by inhibiting the production of cytokines, which are responsible for the inflammation response.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. GSK-2330672 has been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques that are characteristic of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of GSK-2330672 involves the inhibition of specific enzymes and receptors in the body. This compound inhibits the activity of cytokines, which are responsible for the inflammatory response in the body. GSK-2330672 also inhibits the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
GSK-2330672 has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of cytokines. GSK-2330672 has also been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of GSK-2330672 is its potential applications in the treatment of inflammatory diseases and neurological disorders. This compound has been shown to have anti-inflammatory effects and to inhibit the activity of beta-secretase, making it a promising candidate for the treatment of these conditions.
However, one of the limitations of GSK-2330672 is that it has not yet been approved for clinical use. This compound is primarily used for research purposes, and further studies are needed to determine its safety and effectiveness for clinical use.
Orientations Futures
There are several future directions for the research and development of GSK-2330672. One area of research is in the development of new anti-inflammatory drugs that target cytokines. GSK-2330672 could serve as a starting point for the development of these drugs.
Another area of research is in the development of new drugs for the treatment of Alzheimer's disease. GSK-2330672 has been shown to inhibit the activity of beta-secretase, making it a promising candidate for the development of new drugs for the treatment of this condition.
In conclusion, GSK-2330672 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its anti-inflammatory and neuroprotective effects and has shown promising results in preclinical studies. Further research is needed to determine its safety and effectiveness for clinical use.
Méthodes De Synthèse
The synthesis of GSK-2330672 involves several steps, starting with the reaction of 2-fluorophenol with 2-bromoethanol to produce 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-(6-(pyridin-2-yl)pyridazin-3-yl)oxy)acetic acid to produce the desired product, 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMXNQTQPVGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E,4E)-5-(Dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate](/img/structure/B2950399.png)
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)
![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2950402.png)
![3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2950403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)






![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2950420.png)